Cobomarsen

LNA oligonucleotide target affinity miR-155 inhibition

Cobomarsen (MRG-106) is an investigational LNA-modified antisense oligonucleotide that specifically inhibits oncogenic microRNA-155. Its locked nucleic acid chemistry provides superior target affinity and stability over unmodified oligonucleotides. Unique clinical differentiation: directly compared against FDA-approved vorinostat in the randomized Phase 2 SOLAR trial for cutaneous T-cell lymphoma (CTCL). Preclinically validated in DLBCL models. Favorable safety profile documented in Phase 1. Essential reference compound for miR-155 research, oncology studies, and oligonucleotide chemistry comparison. For R&D use only; not for human use.

Molecular Formula C148H177N52O77P13S13
Molecular Weight 4736 g/mol
CAS No. 1848257-52-2
Cat. No. B13917962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobomarsen
CAS1848257-52-2
Molecular FormulaC148H177N52O77P13S13
Molecular Weight4736 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COP(=S)(O)OC4C5C(OC4(CO5)COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8C9C(OC8(CO9)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C2C(OC1(CO2)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC16COC(C1O)C(O6)N1C=NC6=C(N=CN=C61)N)C(O5)N1C=C(C(=O)NC1=O)C)C(O4)N1C=C(C(=O)NC1=O)C)C(O3)N1C=NC3=C(N=CN=C31)N)C(O2)N1C=NC2=C1N=C(NC2=O)N
InChIInChI=1S/C148H177N52O77P13S13/c1-55-14-188(134(210)177-102(55)150)123-85-94(140(25-201,256-123)26-230-85)270-279(217,292)239-23-69-64(11-74(253-69)195-49-170-78-105(153)160-44-165-110(78)195)268-284(222,297)244-36-142-28-231-86(124(258-142)189-15-56(2)103(151)178-135(189)211)95(142)271-280(218,293)241-22-68-62(13-76(255-68)197-51-174-82-114(197)179-131(157)181-120(82)207)265-278(216,291)238-20-67-63(10-73(252-67)194-48-169-77-104(152)159-43-164-109(77)194)267-285(223,298)245-37-143-29-233-88(126(259-143)191-17-58(4)117(204)184-137(191)213)97(143)275-288(226,301)248-40-144-30-232-87(125(260-144)190-16-57(3)116(203)183-136(190)212)96(144)272-281(219,294)242-24-70-65(12-75(254-70)196-50-171-79-106(154)161-45-166-111(79)196)269-286(224,299)246-38-147-33-237-92(130(264-147)200-54-175-83-115(200)180-132(158)182-121(83)208)100(147)273-282(220,295)240-21-66-61(9-72(251-66)187-8-7-71(149)176-133(187)209)266-283(221,296)247-39-148-34-236-91(129(263-148)199-53-173-81-108(156)163-47-168-113(81)199)101(148)277-290(228,303)250-42-146-32-235-90(128(262-146)193-19-60(6)119(206)186-139(193)215)99(146)276-289(227,302)249-41-145-31-234-89(127(261-145)192-18-59(5)118(205)185-138(192)214)98(145)274-287(225,300)243-35-141-27-229-84(93(141)202)122(257-141)198-52-172-80-107(155)162-46-167-112(80)198/h7-8,14-19,43-54,61-70,72-76,84-101,122-130,201-202H,9-13,20-42H2,1-6H3,(H,216,291)(H,217,292)(H,218,293)(H,219,294)(H,220,295)(H,221,296)(H,222,297)(H,223,298)(H,224,299)(H,225,300)(H,226,301)(H,227,302)(H,228,303)(H2,149,176,209)(H2,150,177,210)(H2,151,178,211)(H2,152,159,164)(H2,153,160,165)(H2,154,161,166)(H2,155,162,167)(H2,156,163,168)(H,183,203,212)(H,184,204,213)(H,185,205,214)(H,186,206,215)(H3,157,179,181,207)(H3,158,180,182,208)/t61-,62-,63-,64-,65-,66+,67+,68+,69+,70+,72+,73+,74+,75+,76+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,122+,123+,124+,125+,126+,127+,128+,129+,130+,140-,141+,142+,143+,144+,145+,146+,147+,148+,278?,279?,280?,281?,282?,283?,284?,285?,286?,287?,288?,289?,290?/m0/s1
InChIKeyNNUHKSNTEOVPHV-XHZCTNOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobomarsen (MRG-106) CAS 1848257-52-2: LNA-Modified miR-155 Oligonucleotide Inhibitor for Hematologic Malignancy Research


Cobomarsen (MRG-106) is an investigational antisense oligonucleotide that functions as a specific inhibitor of microRNA-155 (miR-155). It is a locked nucleic acid (LNA)-modified antimiR with the molecular formula C148H177N52O77P13S13 and a molecular weight of 4735.83 g/mol [1]. Cobomarsen targets miR-155, an oncogenic microRNA overexpressed in various hematologic malignancies, and has advanced to Phase 2 clinical trials for cutaneous T-cell lymphoma (CTCL) [2].

Why Cobomarsen (MRG-106) Cannot Be Substituted with Generic Oligonucleotides or Other miR-155 Inhibitors


Cobomarsen's specific LNA modification and clinical development path create significant differentiation that prevents simple substitution. The LNA chemistry locks the ribose ring in a specific conformation, increasing both stability and target affinity compared to unmodified oligonucleotides . Unlike generic anti-miR-155 compounds, cobomarsen has undergone rigorous clinical evaluation in a randomized Phase 2 trial directly comparing it to vorinostat, an FDA-approved standard-of-care for CTCL, providing a unique clinical dataset for scientific decision-making [1]. Furthermore, its specific sequence and chemical modifications are optimized for miR-155 inhibition in hematologic malignancies, whereas other miR-155-targeting agents may have different selectivity profiles or be in earlier stages of development.

Cobomarsen (MRG-106) Quantitative Evidence Guide: Direct Comparative Data for Procurement Decisions


LNA Modification Confers Superior Target Affinity Over Unmodified Oligonucleotides

Cobomarsen is an LNA-modified oligonucleotide, which provides a structural advantage over unmodified oligonucleotides. The LNA modification locks the ribose ring in a specific conformation, resulting in increased affinity for the miR-155 target . This is a class-level inference for LNA-modified antimiRs compared to unmodified counterparts.

LNA oligonucleotide target affinity miR-155 inhibition

Head-to-Head Phase 2 Trial Design Against Vorinostat in Mycosis Fungoides

The SOLAR trial (NCT03713320) was a Phase 2, randomized, open-label, active-comparator study directly comparing cobomarsen to vorinostat, an FDA-approved HDAC inhibitor for CTCL [1]. This trial design allows for direct comparison of cobomarsen's efficacy and safety against a current standard-of-care. While the trial was terminated early and full efficacy data are not publicly available, the design itself demonstrates cobomarsen's advancement to a head-to-head comparison stage, a level of clinical validation not achieved by other miR-155 inhibitors.

randomized controlled trial mycosis fungoides vorinostat

Quantitative Skin Response in Mycosis Fungoides Patients (Phase 1)

In a Phase 1 trial of cobomarsen in mycosis fungoides patients, 29 out of 32 (91%) evaluable subjects showed improvement in mSWAT score, a quantitative measure of skin disease burden [1]. Among patients receiving more than one month of dosing, 11 out of 21 (52%) achieved greater than 50% reduction in mSWAT score, and 8 patients met criteria for an objective response lasting at least four months (ORR4) [1]. This provides quantitative clinical efficacy data not available for many other miR-155 inhibitors.

mSWAT score skin response mycosis fungoides

Favorable Safety Profile with No Serious Adverse Events in Phase 1 Trial

In the Phase 1 trial, no serious adverse events were attributed to cobomarsen. The most common adverse events reported in >15% of subjects were fatigue, neutropenia, injection site pain, nausea, pruritus, and headache [1]. Two dose-limiting toxicities were observed: Grade 3 worsening pruritus and Grade 3 tumor flare, but the maximum tolerated dose was not reached [1]. This safety profile compares favorably to vorinostat, which has a known adverse event profile including diarrhea (52%), fatigue (52%), nausea (41%), and grade 3/4 events like fatigue (4%) and pulmonary embolism (5%) [2].

adverse events safety tolerability

Differentiation from Other miRNA Therapeutics in Clinical Development

Cobomarsen is among the most clinically advanced miRNA therapeutics, having reached Phase 2 trials. In contrast, other miRNA-targeting agents, such as the miR-34a mimic MRX34, were terminated in Phase 1 due to serious immune-related adverse events [1]. This highlights cobomarsen's more favorable safety profile and advanced stage of development. While there are other miR-155-targeting agents in preclinical or early clinical development, none have advanced to a randomized Phase 2 trial with an active comparator.

miRNA therapeutic clinical development comparative analysis

Cobomarsen (MRG-106) Application Scenarios: Where the Quantitative Evidence Guides Procurement


Investigational Use in Randomized Controlled Trials for Mycosis Fungoides

Cobomarsen is uniquely suited for clinical research in mycosis fungoides, given its direct head-to-head comparison with vorinostat in the SOLAR trial [1]. The trial design and available data provide a robust framework for designing future studies, making it a preferred choice for investigators planning randomized controlled trials in this indication.

Preclinical Research on miR-155 Inhibition in B-Cell Malignancies

Cobomarsen has demonstrated preclinical efficacy in slowing DLBCL tumor cell growth in vitro and in vivo [1]. Its established mechanism of action and target engagement make it a valuable tool for studying miR-155's role in B-cell lymphomas and for validating miR-155 as a therapeutic target in these diseases.

Safety and Tolerability Studies in Hematologic Malignancy Models

The favorable safety profile of cobomarsen, with no serious adverse events attributed in Phase 1 and a distinct AE profile compared to vorinostat, supports its use in studies where minimizing toxicity is a priority [1]. This is particularly relevant for research in patient populations with compromised health or for combination therapy investigations.

Comparative Studies of Oligonucleotide Chemistries

Cobomarsen's LNA modification provides a clear advantage in target affinity over unmodified oligonucleotides [1]. This makes it a relevant reference compound for studies comparing different oligonucleotide chemistries or delivery methods for miRNA inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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